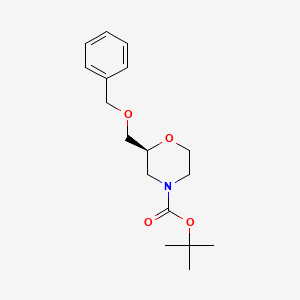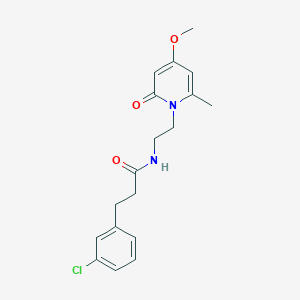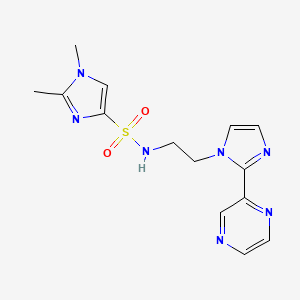![molecular formula C13H21NO B2422515 3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine CAS No. 893585-57-4](/img/structure/B2422515.png)
3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine, also known as EPM, is a chemical compound that belongs to the class of psychoactive substances. It is a derivative of amphetamine and has been studied extensively for its potential applications in scientific research.
Mécanisme D'action
3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine acts as a dopamine reuptake inhibitor, which means it prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in various physiological and psychological effects.
Biochemical and physiological effects:
This compound has been found to have a range of biochemical and physiological effects, including increased locomotor activity, hyperthermia, and anorexia. It has also been shown to increase the release of dopamine and other neurotransmitters in the brain, which can have a range of effects on behavior and cognition.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine in lab experiments is its high affinity for the dopamine transporter, which makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one of the limitations of using this compound is its potential for abuse and addiction, which can make it difficult to use in certain types of experiments.
Orientations Futures
There are several future directions for research on 3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine, including:
1. Investigating its potential applications in the treatment of neurological and psychiatric disorders, such as depression, ADHD, and schizophrenia.
2. Studying its effects on other neurotransmitter systems, such as serotonin and norepinephrine.
3. Developing new derivatives of this compound with improved pharmacological properties and reduced potential for abuse and addiction.
4. Investigating its potential applications in the field of drug discovery, particularly in the development of new drugs for the treatment of addiction and other substance use disorders.
Conclusion:
In conclusion, this compound is a chemical compound that has been studied extensively for its potential applications in scientific research. It acts as a dopamine reuptake inhibitor and has a range of biochemical and physiological effects. While it has some limitations, it has several potential future directions for research, including investigating its potential applications in the treatment of neurological and psychiatric disorders and developing new derivatives with improved pharmacological properties.
Méthodes De Synthèse
The synthesis of 3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine involves the reaction of 2-methylphenylacetonitrile with ethylmagnesium bromide to form 3-ethoxy-N-[(2-methylphenyl)methyl]propanamide. This intermediate is then reduced with lithium aluminum hydride to yield the final product, this compound.
Applications De Recherche Scientifique
3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes it a useful tool for studying the role of dopamine in various physiological and pathological processes.
Propriétés
IUPAC Name |
3-ethoxy-N-[(2-methylphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-15-10-6-9-14-11-13-8-5-4-7-12(13)2/h4-5,7-8,14H,3,6,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSPSZSWGBGIQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCNCC1=CC=CC=C1C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(2-Phenylethyl)pyrimidin-4-yl]methanol](/img/structure/B2422439.png)



![Methyl 2-(2-(benzo[d][1,3]dioxol-5-yl)acetamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2422446.png)



![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(diethylamino)benzamide](/img/structure/B2422453.png)

![4-methyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2422455.png)
